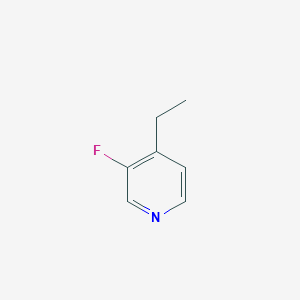
4-エチル-3-フルオロピリジン
概要
説明
4-Ethyl-3-fluoropyridine is a compound that belongs to the class of organic compounds known as fluoropyridines. These compounds contain a pyridine ring substituted with a fluorine atom and various other functional groups. The presence of the fluorine atom can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate in pharmaceutical and agrochemical industries.
Synthesis Analysis
The synthesis of fluoropyridines can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, a related compound, involves a two-stage process starting with the formation of a pyrylium salt followed by alkene diacylation . Another pathway to 4-fluoropyridines with aryl substituents involves Ireland-Claisen and aza-Cope rearrangements . Additionally, the synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate, a key intermediate in the synthesis of quinolone antibacterial agents, demonstrates the complexity and utility of fluoropyridines in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of fluoropyridines is characterized by the presence of a pyridine ring, a nitrogen-containing heterocycle that is aromatic and planar. The substitution pattern on the pyridine ring, such as the position of the fluorine atom and other substituents, can influence the electronic distribution and reactivity of the molecule. X-ray crystallography data can provide detailed insights into the conformation and stereochemistry of these compounds .
Chemical Reactions Analysis
Fluoropyridines can participate in various chemical reactions due to the presence of reactive sites on the molecule. For example, the compound synthesized in is a weak nucleophilic base that can substitute nonnucleophilic bases in organic syntheses. The reactivity of the fluorine atom also allows for the formation of N-alkylpyridinium salts when reacted with amines . The synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate involves oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, highlighting the diverse reactivity of fluoropyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-ethyl-3-fluoropyridine are influenced by its molecular structure. The presence of the fluorine atom can affect the acidity, basicity, and lipophilicity of the molecule. These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent. The crystal structure analysis can reveal important aspects such as hydrogen bonding patterns and molecular packing, which are essential for understanding the compound's stability and solubility .
科学的研究の応用
医薬品開発
4-エチル-3-フルオロピリジン: は、さまざまな医薬品化合物の合成における貴重な中間体です。 そのフッ素化構造は、潜在的な医薬品となり得る生物活性分子の作成のための候補となります . 医薬品分子へのフッ素原子の導入は、その生物活性を大幅に変える可能性があり、多くの場合、代謝安定性の向上と薬物動態の改善につながります .
農業化学
農業では、4-エチル-3-フルオロピリジン誘導体は、除草剤や殺虫剤などの新しい農薬の開発における潜在的な用途について調査されています . フッ素原子の強い電気陰性度と小さなサイズは、分解に強い化合物の作成を可能にし、作物に対する長持ちする保護を提供します .
材料科学
この化合物は、材料科学、特に特定の電子特性または光学特性を持つ新規材料の開発にも利用されています。 フッ素原子の存在は、屈折率や電気伝導度などの材料の特性に影響を与える可能性があります .
工業化学
4-エチル-3-フルオロピリジン: は、より複雑な分子の合成のためのビルディングブロックとして、工業化学で役割を果たします。 それは、鈴木・宮浦カップリングを含むさまざまな化学反応で使用されており、これは環境に優しい方法で炭素-炭素結合を形成するために広く適用される方法です .
環境への応用
4-エチル-3-フルオロピリジンの環境への応用には、環境に優しいプロセスと製品の開発におけるその使用が含まれます。 その安定性と低い反応性は、持続可能な化学プロセスの設計における適切な成分となります .
生化学と医学研究
生化学と医学研究では、4-エチル-3-フルオロピリジンは、陽電子放出断層撮影(PET)スキャンなどの診断目的の画像化剤の合成に使用されています。 これらの画像化剤は、がんなどの病気の早期発見と治療に役立ちます .
Safety and Hazards
将来の方向性
Fluoropyridines, such as 4-Ethyl-3-fluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications as imaging agents for various biological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
4-ethyl-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQUZSHKFDJKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591677 | |
| Record name | 4-Ethyl-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137234-73-2 | |
| Record name | 4-Ethyl-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)










